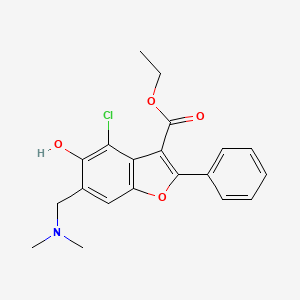
4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Chloro and Hydroxy Groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol, usually in the presence of a strong acid like sulfuric acid or a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the dimethylaminomethyl group suggests potential interactions with neurotransmitter systems, while the benzofuran core could interact with various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the dimethylaminomethyl group, which may reduce its biological activity.
6-Dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the chloro group, potentially altering its reactivity and biological interactions.
4-Chloro-6-dimethylaminomethyl-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the hydroxy group, which may affect its solubility and reactivity.
Uniqueness
The combination of chloro, hydroxy, and dimethylaminomethyl groups in 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester provides a unique set of chemical properties, making it versatile for various applications. Its structure allows for multiple points of chemical modification, enhancing its utility in synthetic and medicinal chemistry.
Propiedades
Número CAS |
55878-90-5 |
|---|---|
Fórmula molecular |
C20H20ClNO4 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H20ClNO4/c1-4-25-20(24)16-15-14(26-19(16)12-8-6-5-7-9-12)10-13(11-22(2)3)18(23)17(15)21/h5-10,23H,4,11H2,1-3H3 |
Clave InChI |
LGCMAHMPEBOPGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)

![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
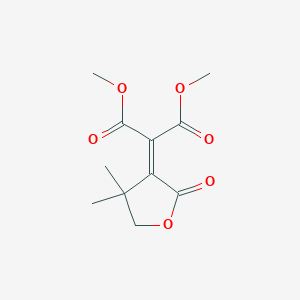
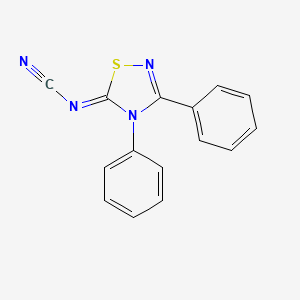
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
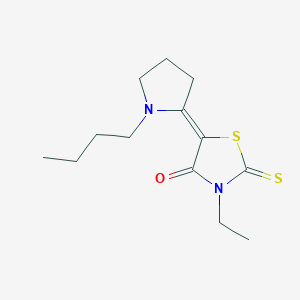
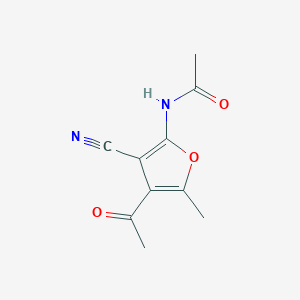
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
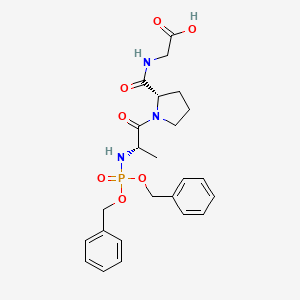
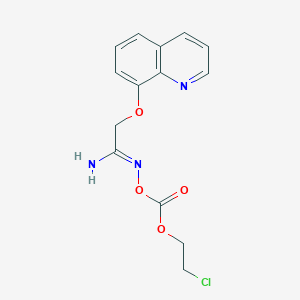
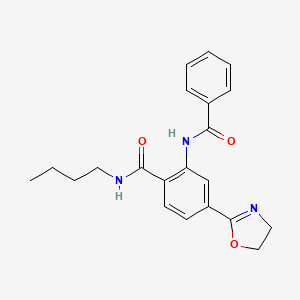
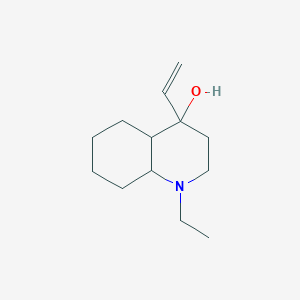
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
